(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate
Description
(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate is a chemical compound that belongs to the indole derivative family Indole derivatives are known for their diverse biological and pharmacological activities
Properties
IUPAC Name |
(2,3-dioxoindol-1-yl)methyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-5-9(14)17-6-13-8-4-2-1-3-7(8)10(15)11(13)16/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGHGURZEKGMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2COC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate typically involves the reaction of isatin with chloroacetic acid in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) at elevated temperatures (around 80°C) . The reaction proceeds through nucleophilic substitution, where the chloroacetate group is introduced to the indole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives.
Scientific Research Applications
Overview
(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate (CAS No. 40693-49-0) is a notable compound within the indole derivative family. Its unique structure allows for a variety of chemical reactions and biological interactions, making it a valuable compound in scientific research, medicinal chemistry, and industrial applications.
Medicinal Chemistry
The compound has been extensively studied for its potential therapeutic properties, particularly in the following areas:
- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound exhibits activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory pathways, providing insights into its use for treating inflammatory diseases.
Biological Studies
This compound is utilized in biological assays to:
- Investigate enzyme inhibition mechanisms.
- Study receptor binding affinities.
- Explore its effects on various biological pathways.
Chemical Synthesis
This compound serves as a building block for synthesizing more complex indole derivatives, which are crucial in the development of pharmaceuticals and agrochemicals. It can undergo various chemical transformations:
- Oxidation : Produces oxo derivatives.
- Reduction : Forms hydroxy derivatives.
- Substitution Reactions : Allows the introduction of different functional groups into the indole ring.
Industrial Applications
In addition to its research applications, this compound is used in:
- Dye and Pigment Production : Its chemical structure enables it to be a precursor for various dyes.
- Specialty Chemicals : The compound is involved in producing specialty materials with unique properties.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of indole derivatives similar to this compound. The results showed significant inhibition of tumor growth in vitro and in vivo models.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. demonstrated that this compound exhibited potent antibacterial activity against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide
- Methyl 1-hydroxyindole-3-carboxylate
- Indole-3-acetic acid
Uniqueness
(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to undergo nucleophilic substitution and form various derivatives makes it a valuable compound in synthetic chemistry and drug development.
Biological Activity
(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate, also known by its CAS number 40693-49-0, is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is synthesized from isatin and chloroacetic acid, and its structure allows it to participate in various chemical reactions, leading to potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClNO₄ |
| Molecular Weight | 243.64 g/mol |
| IUPAC Name | (2,3-dioxoindol-1-yl)methyl 2-chloroacetate |
| CAS Number | 40693-49-0 |
Synthesis
The synthesis of this compound typically involves:
- Reactants : Isatin and chloroacetic acid.
- Conditions : Reaction in the presence of potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as a solvent at elevated temperatures (~80°C) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of indole derivatives. For instance:
- Case Study : A derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat cells (human leukemia). The IC50 values were notably lower than those of standard treatments like doxorubicin, indicating strong anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Research Findings : Studies indicate that indole derivatives exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .
Enzyme Inhibition
The ability of this compound to inhibit specific enzymes has been explored:
- Enzyme Targets : Research suggests that this compound can act as an inhibitor for various enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .
Structure-Aactivity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. Key observations include:
- Functional Groups : The presence of the dioxo group enhances reactivity and potential binding with biological targets.
- Substituent Effects : Variations in substituents on the indole ring can significantly alter potency and selectivity against different biological targets .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is helpful to compare it with other indole derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 5-Methylindole Derivative | Moderate | High |
| 2-(5-Bromoindole) | High | Moderate |
| (2,3-Dioxoindolyl)methyl acetate | Very High | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl chloroacetate?
- Synthesis : A plausible route involves reacting the indole precursor with chloroacetyl chloride in the presence of a base (e.g., sodium acetate) under reflux conditions in acetic acid, analogous to methods used for related indole derivatives . The reaction progress can be monitored via TLC or HPLC.
- Purification : Recrystallization from a DMF/acetic acid mixture (1:1 v/v) is effective for isolating crystalline products, as demonstrated for structurally similar compounds . Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) may further enhance purity.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- 1H and 13C NMR : Critical for confirming the indole backbone and chloroacetate moiety. For example, the methylene group adjacent to the carbonyl in chloroacetate typically appears as a singlet near δ 4.5–5.0 ppm in 1H NMR, while carbonyl carbons resonate at ~170–175 ppm in 13C NMR .
- IR Spectroscopy : Key stretches include the C=O of the dioxoindole (1650–1750 cm⁻¹) and the ester carbonyl (1720–1740 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns.
Q. What are the stability considerations for long-term storage?
- Store under inert atmosphere (argon or nitrogen) at –20°C to minimize hydrolysis of the chloroacetate group. Organic degradation rates increase with temperature, as observed in wastewater studies . Desiccants (e.g., molecular sieves) should be used to prevent moisture-induced decomposition.
Advanced Research Questions
Q. How does the chloroacetate moiety influence reactivity in nucleophilic acyl substitution reactions?
- The chloroacetate group acts as an electrophilic acylating agent due to the electron-withdrawing effect of the chlorine atom, which enhances the leaving-group ability. This reactivity is comparable to other chloroacetylated indoles, which undergo substitution with amines or thiols in biological systems . Kinetic studies using NMR or HPLC can quantify reaction rates under varying pH and solvent conditions.
Q. What computational strategies predict interactions with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Use tools like MOE (Molecular Operating Environment) to model binding modes with protein targets (e.g., kinases or hydrolases) from the Protein Data Bank (PDB) .
- MD Simulations : Assess dynamic stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
- QSAR : Corrogate substituent effects on activity using descriptors like logP, polar surface area, and electrostatic potential maps.
Q. How can contradictions in biological activity data across studies be resolved?
- Sample Integrity : Control degradation by stabilizing samples with continuous cooling, as organic compounds in aqueous matrices degrade over time .
- Assay Validation : Replicate experiments using orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. Cross-validate with structurally analogous compounds, such as N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide, which show antimicrobial properties .
Q. What structural insights from X-ray crystallography explain physicochemical properties?
- Hydrogen Bonding : Intramolecular H-bonding between the indole N–H and ester carbonyl (observed in related crystals) reduces solubility in nonpolar solvents .
- Crystal Packing : Dimers formed via N–H⋯O interactions (R²²(8) motifs) influence melting points and stability . Single-crystal X-ray diffraction (SC-XRD) is essential for resolving these features .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
